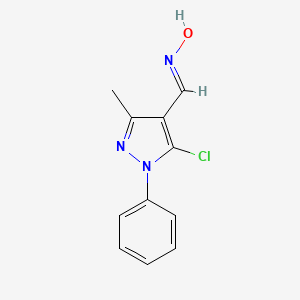

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Description

Chemical Structure and Synthesis 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is derived from its aldehyde precursor, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5; molecular formula C₁₁H₉ClN₂O, MW 220.65) . The aldehyde is synthesized via the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-2-pyrazolin-5-one, a reaction optimized for high yield under mild conditions .

Applications and Biological Relevance The aldehyde precursor exhibits corrosion inhibition properties for mild steel in hydrochloric acid, as demonstrated through mass loss studies, electrochemical impedance spectroscopy, and quantum chemical calculations .

Properties

IUPAC Name |

(NE)-N-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-8-10(7-13-16)11(12)15(14-8)9-5-3-2-4-6-9/h2-7,16H,1H3/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCSSKUVKXTGJN-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NO)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Chlorination: The pyrazole derivative is then chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.

Formylation: The formyl group is introduced at the 4-position using the Vilsmeier-Haack reaction, which involves the reaction of the chlorinated pyrazole with N,N-dimethylformamide (DMF) and phosphorus oxychloride.

Oximation: Finally, the aldehyde group is converted to an oxime using hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Reduction: The oxime can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Amines, thiols, alkoxides.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of pharmacological activities, making it a valuable candidate for drug development. Some notable biological activities include:

- Anticonvulsant Activity : Derivatives of this compound have been evaluated for their anticonvulsant properties. For instance, certain hydrazone derivatives synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime demonstrated significant activity in animal models .

- Anti-inflammatory and Analgesic Properties : Studies have shown that pyrazole derivatives can exhibit anti-inflammatory effects, as evidenced by reduced paw edema in carrageenan-induced models. The analgesic effects were assessed using tail flick tests, indicating potential for pain management applications .

Medicinal Chemistry Applications

This compound serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for:

| Compound Type | Potential Use |

|---|---|

| Hydrazone derivatives | Anticonvulsant medications |

| Thiosemicarbazone derivatives | Antimicrobial agents |

| Functionalized pyrazoles | Anticancer and anti-inflammatory agents |

These derivatives are synthesized through various reactions, including Knoevenagel condensation and cyclocondensation methods, leading to compounds with enhanced biological profiles .

Materials Science Applications

In materials science, 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives have been investigated for their photochromic properties. For example, certain functionalized pyrazoles exhibit interesting behavior under UV light, making them suitable for applications in smart materials and sensors .

Agricultural Chemistry Applications

The compound has also found applications in agricultural chemistry, particularly in developing new agrochemicals. Its derivatives are being studied for their potential as herbicides or fungicides due to their ability to inhibit specific biochemical pathways in target organisms .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Anticonvulsant Study : A study published in a pharmacology journal evaluated the anticonvulsant effects of hydrazone derivatives synthesized from this compound. Results showed significant seizure reduction in treated animals compared to controls .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives derived from this compound. The results indicated a marked decrease in inflammation markers in treated subjects, suggesting potential therapeutic uses in inflammatory diseases .

- Photochromic Properties : Research on photochromic compounds derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole revealed that these materials could change color upon exposure to UV light, leading to potential applications in smart coatings and sensors .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde oximes exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Oximes

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance electrophilicity of the aldehyde, favoring oxime formation. Trifluoromethyl groups improve metabolic stability in pharmaceuticals .

Crystallographic Differences: Compounds with aromatic substituents (e.g., phenoxy, chloropyridyl) exhibit distinct dihedral angles between the pyrazole ring and appended aromatic systems, influencing molecular packing and solubility .

Biological Activity Trends :

- While the target oxime lacks direct bioactivity data, analogs with O-linked heterocycles (e.g., thiazolyl, pyridyl) show promise in antimicrobial applications .

Synthetic Flexibility: The Vilsmeier-Haack and Knoevenagel reactions are versatile for introducing aldehyde and oxime functionalities, respectively .

Biological Activity

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C11H10ClN3O

- Molecular Weight : 235.67 g/mol

- CAS Number : [Not specified in search results]

- Functional Groups : Contains a chloro group, a pyrazole ring, and an aldehyde oxime.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Vilsmeier-Haack Reaction : This method involves the reaction of 3-methyl-1-phenylpyrazole with phosphorus oxychloride and dimethylformamide to form the corresponding aldehyde.

- Knoevenagel Condensation : The compound can also be synthesized via condensation reactions with ethylcyanoacetate under controlled temperatures.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study evaluated its activity against maximal electroshock-induced seizures (MES) and pentylenetetrazol (PTZ)-induced seizures. The synthesized compounds showed promising results, indicating potential for further development in anticonvulsant therapies .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In a series of experiments, it was found to inhibit inflammation induced by carrageenan in animal models. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses .

Analgesic Effects

In addition to its anti-inflammatory properties, derivatives of this compound have shown significant analgesic effects in various pain models. The tail flick test and formalin-induced pain models were used to assess these effects, with some derivatives outperforming standard analgesics like diclofenac .

Study 1: Anticonvulsant Evaluation

A series of pyrazole derivatives, including this compound, were evaluated for their anticonvulsant activity. The study utilized MES and PTZ models and found that several derivatives exhibited significant protective effects against seizures, suggesting their potential as new anticonvulsant agents .

Study 2: Anti-inflammatory Activity

A comprehensive study assessed the anti-inflammatory activity of various pyrazole derivatives. The results indicated that compounds derived from 5-Chloro-3-methyl-1-phenyl-1H-pyrazole showed IC50 values ranging from 0.034 to 0.052 µM against COX enzymes, demonstrating potent anti-inflammatory effects comparable to established drugs .

Data Summary

Q & A

Q. What are the standard synthetic routes for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime?

The compound is typically synthesized via a two-step process:

- Step 1 : Vilsmeier–Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

- Step 2 : Oxime formation by reacting the aldehyde with hydroxylamine hydrochloride in ethanol under reflux. Reaction conditions (pH, temperature, and stoichiometry) must be optimized to avoid side products like nitriles or over-oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and oxime proton (δ ~8.1–8.5 ppm). Substituent effects on aromatic protons (δ 7.2–7.8 ppm) distinguish regioisomers .

- IR Spectroscopy : Stretch frequencies for C=O (1680–1700 cm⁻¹) and C=N–OH (1620–1640 cm⁻¹) validate oxime formation .

- Elemental Analysis : Verify purity (C, H, N within ±0.3% of theoretical values) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Dihedral angles : Between the pyrazole and phenyl rings (e.g., 77.6° in related derivatives) .

- Hydrogen bonding : O–H⋯N interactions stabilize the oxime group (bond lengths: 1.8–2.1 Å) .

- Packing motifs : Chains or dimers formed via π-π stacking or dipole interactions .

Advanced Research Questions

Q. How can reaction yields be optimized during oxime formation?

- Catalyst screening : Use NaHCO₃ or K₂CO₃ to maintain neutral pH and prevent aldehyde decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve oxime yield compared to protic solvents .

- Kinetic monitoring : Track reaction progress via TLC or in situ FTIR to terminate at optimal conversion (~85–90%) .

Q. What bioactivity assays are relevant for this compound’s derivatives?

- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. Dose-response curves (ED₅₀ values) are compared to standards like phenytoin .

- Mechanistic studies : Electrophysiological assays (e.g., patch-clamp) to assess GABAergic or sodium channel modulation .

- SAR analysis : Substituent effects (e.g., chloro vs. trifluoromethyl) on bioactivity are quantified using IC₅₀ or LD₅₀ metrics .

Q. How can computational methods resolve structural ambiguities in derivatives?

- DFT calculations : Optimize geometry and predict NMR/IR spectra (RMSD <5% vs. experimental data) .

- Docking studies : Simulate binding to targets like carbonic anhydrase or GABA receptors. Use AutoDock Vina with flexible side chains .

- MD simulations : Assess stability of hydrogen-bonded networks in crystal lattices (e.g., AMBER force field) .

Q. How to address contradictions in bioactivity data across studies?

- Meta-analysis : Normalize data using Z-scores to account for variability in assay conditions (e.g., cell lines, animal strains) .

- Counter-screening : Test compounds against off-target receptors (e.g., COX-2, CYP450) to identify false positives .

- Crystallographic validation : Compare active/inactive conformers via SCXRD to rule out structural misassignment .

Q. What strategies improve regioselectivity in pyrazole functionalization?

- Directing groups : Use –CHO or –NO₂ to orient electrophilic substitution at C4 or C5 positions .

- Microwave-assisted synthesis : Enhance reaction rates and selectivity (e.g., 80% yield at 100°C vs. 50% at reflux) .

- Protection/deprotection : Temporarily block reactive sites (e.g., oxime protection with acetyl groups) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.